Ethyl (isoxazol-3-ylamino)(oxo)acetate
Overview
Description
Ethyl (isoxazol-3-ylamino)(oxo)acetate is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Chiral Carboxylates
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. These compounds are synthesized through N-acylation by various natural and synthetic phthalimidylamino acids and then irradiated to form 2-aminoalkyloxazole-5-carboxylates smoothly (Cox, Prager, Svensson, & Taylor, 2003).
Development of Anticancer Agents
Ethyl (isoxazol-3-ylamino)(oxo)acetate derivatives have shown potential in anticancer research. A study exploring the synthesis of isoxazole-5(4H)-ones derivatives demonstrated excellent anticancer activity against lung cancer cells, highlighting the potential of these compounds in drug development (Badiger, Khatavi, & Kamanna, 2022).
Inhibitors of Protein Tyrosine Phosphatase
Compounds like ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, derived from this compound, have been studied for their inhibitory activity against protein tyrosine phosphatase 1B. These compounds showed potential as rapid reversible inhibitors, suggesting applications in therapeutic research (Navarrete-Vázquez et al., 2012).
Novel Synthesis Methods
This compound is also significant in the development of novel synthesis methods for derivatives like isoxazolone. Studies have shown efficient synthesis of isoxazolone derivatives using various catalysts and solvent-free conditions, emphasizing the versatility of this compound in chemical synthesis (Kiyani & Ghorbani, 2015; Kiyani et al., 2022).
Properties
IUPAC Name |
ethyl 2-(1,2-oxazol-3-ylamino)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-12-7(11)6(10)8-5-3-4-13-9-5/h3-4H,2H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYNXYKROUYIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NOC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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